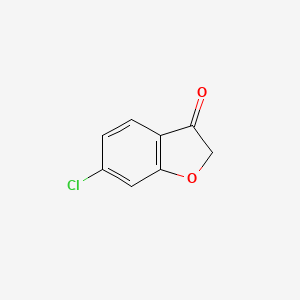

6-Chloro-3-Benzofuranone

Description

BenchChem offers high-quality 6-Chloro-3-Benzofuranone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-Benzofuranone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYZLDHZMYWEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549148 | |

| Record name | 6-Chloro-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-78-4 | |

| Record name | 6-Chloro-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-3-Benzofuranone

Introduction: The Strategic Importance of 6-Chloro-3-Benzofuranone

6-Chloro-3-Benzofuranone is a highly versatile heterocyclic compound that serves as a critical structural motif and key intermediate in the realms of medicinal chemistry and organic synthesis.[1] Its benzofuranone core, enhanced by the reactivity of the chlorine substituent, makes it a valuable building block for constructing more complex molecular architectures.[1] This strategic importance is particularly evident in pharmaceutical development, where it functions as a precursor for novel therapeutic agents, including potential anti-inflammatory, analgesic, and anti-cancer drugs.[1] This guide provides a detailed exploration of a primary synthesis pathway for 6-Chloro-3-Benzofuranone, focusing on the underlying reaction mechanisms, experimental causality, and detailed protocols for researchers and drug development professionals.

Core Synthesis Strategy: A Two-Step Pathway from 4-Chlorophenol

A prevalent and efficient route to 6-Chloro-3-Benzofuranone begins with the readily available starting material, 4-chlorophenol. The synthesis is logically executed in two primary stages: an initial Friedel-Crafts acylation to install the necessary keto-ethyl halide side chain, followed by a base-mediated intramolecular cyclization to form the target benzofuranone ring.

Caption: Overall two-step synthesis pathway to 6-Chloro-3-Benzofuranone.

Part 1: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation

The first critical step involves the acylation of 4-chlorophenol to form the key intermediate, 2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone. This transformation is achieved through a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation on aromatic rings.[2]

Reaction Mechanism and Causality

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3] The reaction requires a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to generate a highly reactive electrophile.[2]

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the bromine atom of the bromoacetyl bromide. This polarization weakens the C-Br bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is a potent electrophile.[3][4]

-

Electrophilic Attack: The electron-rich aromatic ring of 4-chlorophenol acts as a nucleophile, attacking the electrophilic acylium ion. The hydroxyl group (-OH) is a strong activating group and an ortho, para-director. Since the para position is blocked by the chlorine atom, the electrophilic attack is directed to the ortho position.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton from the site of substitution to regenerate the stable aromatic ring, yielding the final acylated product.[2]

A stoichiometric amount of AlCl₃ is often necessary because the Lewis basic carbonyl group of the ketone product can form a stable complex with the Lewis acid catalyst.[2][5]

Caption: Mechanism of the Friedel-Crafts Acylation step.

Experimental Protocol: Synthesis of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone

This protocol is a representative procedure based on established methods for α-bromination and Friedel-Crafts reactions of substituted phenols.[6][7][8]

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum trichloride (1.2 eq.) and a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-chlorophenol (1.0 eq.) in the same solvent dropwise to the flask.

-

Acylation: Add bromoacetyl bromide (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Parameter | Condition/Reagent | Rationale |

| Starting Material | 4-Chlorophenol[9] | Readily available and correctly substituted precursor. |

| Acylating Agent | Bromoacetyl Bromide | Provides the required two-carbon chain with a leaving group (Br) for the subsequent cyclization. |

| Catalyst | Aluminum Chloride (AlCl₃) | Strong Lewis acid required to generate the acylium ion electrophile. |

| Solvent | Dichloromethane (DCM) | Inert solvent that solubilizes reagents and does not compete in the reaction. |

| Temperature | 0 °C to Room Temp. | Controls the reaction rate and minimizes potential side reactions. |

| Workup | Ice/HCl quench | Decomposes the AlCl₃ catalyst and product complex. |

Part 2: Ring Formation via Intramolecular Cyclization

The second and final stage is the formation of the benzofuranone ring through an intramolecular Sɴ2 reaction, a variant of the Williamson ether synthesis. This step efficiently converts the linear halo-ketone intermediate into the desired heterocyclic product.

Reaction Mechanism and Causality

The cyclization is typically mediated by a mild base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

-

Deprotonation: The base abstracts the acidic proton from the phenolic hydroxyl group of the intermediate. This generates a highly nucleophilic phenoxide ion.

-

Intramolecular Nucleophilic Attack: The newly formed phenoxide ion attacks the adjacent electrophilic carbon atom bearing the bromine atom (the α-carbon of the ketone).

-

Ring Closure: This intramolecular Sɴ2 attack displaces the bromide ion as a leaving group, resulting in the formation of the five-membered heterocyclic ring of 6-Chloro-3-Benzofuranone.[10][11][12]

The choice of a non-nucleophilic base like potassium carbonate is crucial to favor the desired intramolecular reaction over potential intermolecular side reactions. The proximity of the nucleophile (phenoxide) and the electrophile (alkyl bromide) in the same molecule makes this cyclization kinetically favorable.

Caption: Mechanism of the base-mediated intramolecular cyclization.

Experimental Protocol: Synthesis of 6-Chloro-3-Benzofuranone

This protocol is a representative procedure based on established methods for benzofuranone synthesis via intramolecular cyclization.[13]

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone intermediate (1.0 eq.) in a polar aprotic solvent such as acetone or acetonitrile.

-

Base Addition: Add a mild base, such as powdered anhydrous potassium carbonate (K₂CO₃, 2-3 eq.).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The use of a base is critical for deprotonating the phenol, which is essential for the subsequent nucleophilic attack.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Wash the filter cake with a small amount of the solvent. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Chloro-3-Benzofuranone.

| Parameter | Condition/Reagent | Rationale |

| Starting Material | 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone | Contains both the nucleophile (phenol) and electrophile (alkyl bromide) in the correct orientation. |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the acidic phenol to form the reactive phenoxide nucleophile. |

| Solvent | Acetone / Acetonitrile | Polar aprotic solvent that facilitates Sɴ2 reactions. |

| Temperature | Reflux | Provides the necessary activation energy for the cyclization reaction. |

Conclusion

The synthesis of 6-Chloro-3-Benzofuranone from 4-chlorophenol is a robust and logical process rooted in fundamental organic reactions. The pathway, involving a Friedel-Crafts acylation followed by an intramolecular cyclization, exemplifies a strategic approach to building complex heterocyclic scaffolds from simple precursors. By understanding the causality behind each step—the generation of a potent electrophile for the acylation and the base-mediated formation of a potent internal nucleophile for the cyclization—researchers can effectively and efficiently produce this valuable intermediate for applications in drug discovery and materials science.[1]

References

- Darzens Reaction of 2-Bromo-4,6-dimethoxy-3(2H)-benzofuranone. Google Scholar.

- (6-chloro-3-hydroxy-1-benzofuran-2-yl)(phenyl)methanone - ChemSynthesis. ChemSynthesis.

- 6-Chloro-Benzofuran-3-one - Chem-Impex. Chem-Impex.

- 2-Bromo-2′-hydroxyacetophenone synthesis - ChemicalBook. ChemicalBook.

- Friedel–Crafts Acylation - Sigma-Aldrich. Sigma-Aldrich.

- Friedel–Crafts reaction - Wikipedia. Wikipedia.

- STUDIES ON SYNTHESIS OF 3(2H)-BENZOFURANONE DERIVATIVES. Taylor & Francis Online.

- Friedel-Crafts acylation - YouTube. YouTube.

- Friedel-Crafts Acylation - Organic Chemistry Portal. Organic Chemistry Portal.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Master Organic Chemistry.

- Benzofuranone synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

- Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Yli - UNIVERSITY OF MYSORE. University of Mysore.

- A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones... - Asian Journal of Organic & Medicinal Chemistry. Asian Journal of Organic & Medicinal Chemistry.

- Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC - NIH. National Institutes of Health.

- Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC - NIH. National Institutes of Health.

- 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem. PubChem.

- 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH. National Institutes of Health.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]

- 11. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzofuranone synthesis [organic-chemistry.org]

An In-Depth Spectroscopic Guide to 6-Chloro-3-Benzofuranone for Scientific Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Chloro-3-Benzofuranone (CAS No: 3260-78-4), a key intermediate in medicinal chemistry and organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction: The Significance of 6-Chloro-3-Benzofuranone

6-Chloro-3-Benzofuranone, with the molecular formula C₈H₅ClO₂, is a versatile heterocyclic compound.[1] Its benzofuranone core is a privileged scaffold in numerous biologically active molecules, making it a valuable building block in the synthesis of novel pharmaceuticals.[1][2] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and development. This guide provides a detailed examination of its characteristic spectral features.

Molecular Structure and Spectroscopic Correlation

The structural features of 6-Chloro-3-Benzofuranone, including the aromatic ring, the lactone moiety, and the chloro-substituent, give rise to a unique spectroscopic fingerprint. The following sections will dissect the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to elucidate the molecular structure.

Molecular Structure of 6-Chloro-3-Benzofuranone

Caption: Molecular structure of 6-Chloro-3-Benzofuranone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring NMR spectra of 6-Chloro-3-Benzofuranone is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

-

¹H NMR Data and Interpretation

The ¹H NMR spectrum of 6-Chloro-3-Benzofuranone is expected to exhibit distinct signals for the aromatic and methylene protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | d | 1H | H-4 |

| ~ 7.3 | dd | 1H | H-5 |

| ~ 7.1 | d | 1H | H-7 |

| ~ 4.6 | s | 2H | H-2 (CH₂) |

-

Aromatic Region (7.0-7.6 ppm): The three aromatic protons on the benzene ring will appear as distinct signals. The electron-withdrawing nature of the carbonyl group and the chlorine atom will deshield these protons, causing them to resonate downfield. The specific splitting patterns (doublet, doublet of doublets) arise from ortho and meta coupling.

-

Methylene Protons (~4.6 ppm): The two protons on the C-2 carbon, adjacent to the carbonyl group and the ether oxygen, are expected to appear as a singlet. Their chemical shift is significantly downfield due to the influence of the neighboring electron-withdrawing groups.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C=O (C-3) |

| ~ 160 | C-7a |

| ~ 135 | C-6 |

| ~ 128 | C-5 |

| ~ 125 | C-3a |

| ~ 122 | C-4 |

| ~ 112 | C-7 |

| ~ 70 | CH₂ (C-2) |

-

Carbonyl Carbon (~195 ppm): The carbonyl carbon of the lactone is the most deshielded carbon and appears significantly downfield.

-

Aromatic Carbons (112-160 ppm): The six carbons of the benzene ring resonate in this region. The carbon bearing the chlorine atom (C-6) and the carbons attached to the oxygen atoms (C-7a and C-3a) will have characteristic chemical shifts.

-

Methylene Carbon (~70 ppm): The C-2 carbon appears in the aliphatic region, shifted downfield due to the adjacent oxygen and carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid 6-Chloro-3-Benzofuranone is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample spectrum is then recorded. The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

IR Data and Interpretation

The IR spectrum of 6-Chloro-3-Benzofuranone is dominated by strong absorptions corresponding to the carbonyl group and vibrations of the aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 3100-3000 | Aromatic C-H stretch | Medium |

| ~ 1720-1700 | C=O stretch (lactone) | Strong |

| ~ 1600, 1480 | Aromatic C=C stretch | Medium-Strong |

| ~ 1250 | Aryl-O stretch | Strong |

| ~ 850-800 | C-Cl stretch | Medium |

-

C=O Stretch (~1720-1700 cm⁻¹): A very strong and sharp absorption band in this region is characteristic of the carbonyl group in the five-membered lactone ring. Conjugation with the aromatic ring can slightly lower this frequency.[3]

-

Aromatic C-H and C=C Stretches: The absorptions for aromatic C-H stretching appear above 3000 cm⁻¹. The characteristic aromatic C=C stretching vibrations are observed around 1600 and 1480 cm⁻¹.

-

Aryl-O and C-Cl Stretches: A strong band corresponding to the aryl-O-C stretch is expected around 1250 cm⁻¹. The C-Cl stretching vibration will appear in the fingerprint region, typically between 850 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of 6-Chloro-3-Benzofuranone will show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Significance |

| 168/170 | [C₈H₅ClO₂]⁺˙ | Molecular ion (M⁺˙) with isotopic pattern for Cl |

| 140/142 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 111 | [M - CO - Cl]⁺ | Subsequent loss of chlorine radical |

| 105 | [C₇H₅O]⁺ | Loss of CO and HCl |

-

Molecular Ion (m/z 168/170): The molecular ion peak is expected at m/z 168. Due to the presence of chlorine, a characteristic isotopic peak (M+2) at m/z 170 with an intensity of approximately one-third of the M⁺˙ peak will be observed, confirming the presence of one chlorine atom.

-

Fragmentation Pathway: A primary fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule from the lactone ring, resulting in a fragment ion at m/z 140/142.[4] Subsequent fragmentation can involve the loss of a chlorine radical or hydrogen chloride.

Plausible Mass Spectrometry Fragmentation Pathway

Caption: A simplified fragmentation pathway for 6-Chloro-3-Benzofuranone in EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust and self-validating confirmation of the structure of 6-Chloro-3-Benzofuranone. The presented data and interpretations serve as a valuable reference for scientists working with this important chemical intermediate, ensuring its correct identification and facilitating its application in further research and development endeavors.

References

-

Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

-

NIH PubChem. (n.d.). 6-Chloro-3-Benzofuranone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

Sources

Physicochemical properties and characterization of 6-Chloro-3-Benzofuranone

An In-depth Technical Guide to 6-Chloro-3-Benzofuranone: Physicochemical Properties, Characterization, and Applications

Introduction: The Versatility of a Halogenated Heterocycle

6-Chloro-3-Benzofuranone, also known as 6-chloro-1-benzofuran-3-one, is a halogenated heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. Its structure, featuring a fused benzene and furan ring system with a ketone functional group and a strategically placed chlorine atom, imparts a unique combination of stability and reactivity.[1] This makes it an exceptionally valuable building block for creating more complex molecular architectures.[1]

Primarily, 6-Chloro-3-Benzofuranone serves as a key intermediate in the development of novel pharmaceuticals. Researchers have successfully utilized this scaffold to synthesize compounds with potential anti-inflammatory, analgesic, and anti-cancer properties, highlighting its critical role in drug discovery pipelines.[1][2] Beyond its pharmaceutical applications, its utility extends to materials science as a precursor in the synthesis of specialized dyes and pigments.[1] This guide offers a comprehensive overview of its physicochemical properties, detailed analytical characterization protocols, and its broader applications for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its solubility, reactivity, and suitability for various analytical techniques. The key properties of 6-Chloro-3-Benzofuranone are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3260-78-4 | [1][3][4] |

| Molecular Formula | C₈H₅ClO₂ | [1][3][4] |

| Molecular Weight | 168.58 g/mol | [1][3] |

| Appearance | Light yellow to brown solid powder | [1][3][5] |

| Melting Point | 116 - 125 °C | [1][3][5] |

| Boiling Point | 304.3 ± 42.0 °C (Predicted) | [3][5] |

| Density | 1.428 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Purity | Typically ≥98% (by GC) | [1] |

| Storage | Store at 0 - 8 °C or Room Temperature, sealed in a dry, inert atmosphere. | [1][3][5] |

Synthesis and Reactivity

The utility of 6-Chloro-3-Benzofuranone as a synthetic intermediate stems from its accessible synthesis routes and predictable reactivity.

Illustrative Synthesis Pathway

A common laboratory-scale synthesis involves the cyclization of a substituted benzoic acid derivative. For instance, 2-(carboxymethoxy)-4-chlorobenzoic acid can be treated with acetic anhydride and sodium acetate, then heated. This process facilitates an intramolecular reaction to form the benzofuranone ring system.[3]

Caption: A generalized workflow for the synthesis of 6-Chloro-3-Benzofuranone.

Chemical Reactivity

The benzofuranone core is reactive towards both electrophiles and nucleophiles. The chlorine atom on the benzene ring serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The ketone at the 3-position can undergo condensation reactions with aldehydes to form aurone derivatives, a class of compounds with notable biological activities.

Comprehensive Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stability of 6-Chloro-3-Benzofuranone. A multi-technique approach combining chromatography and spectroscopy provides a complete analytical profile.

Chromatographic Purity Assessment: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is ideal for 6-Chloro-3-Benzofuranone.

Expertise & Rationale:

-

Column Choice: A C18 (octadecylsilane) column is selected for its versatility and strong retention of moderately nonpolar compounds like benzofuranones through hydrophobic interactions.[6]

-

Mobile Phase: A gradient of acetonitrile and water is used to ensure efficient elution and separation of the main compound from potential impurities with different polarities.

-

Acidification: Adding a small amount of acid (like formic or phosphoric acid) to the mobile phase suppresses the ionization of any acidic or basic functional groups (including residual silanols on the column), leading to sharper, more symmetrical peaks and improved reproducibility.[6]

Step-by-Step HPLC Protocol:

-

Standard & Sample Preparation:

-

Accurately weigh ~5 mg of 6-Chloro-3-Benzofuranone standard and dissolve in 10 mL of acetonitrile to make a 0.5 mg/mL stock solution.

-

Prepare working standards (e.g., 50 µg/mL) by diluting the stock solution.

-

Prepare unknown samples at a similar concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Instrumentation & Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis Diode Array Detector (DAD) at a wavelength determined by a UV scan (typically 254 nm or λmax).

-

Column Temperature: 30 °C.

-

-

Gradient Elution Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: 95% to 30% B

-

19-25 min: Hold at 30% B (re-equilibration).

-

-

Data Analysis:

-

Identify the peak for 6-Chloro-3-Benzofuranone by comparing the retention time with the reference standard.

-

Calculate purity using the area percent method from the chromatogram.

-

Caption: Standard workflow for purity analysis by HPLC.

Orthogonal Confirmation: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal technique to HPLC for purity analysis and is the method often cited by suppliers.[1] It is particularly suited for volatile and thermally stable compounds.

Expertise & Rationale:

-

Technique Choice: GC-MS provides high-resolution separation (GC) and definitive identification based on mass-to-charge ratio and fragmentation patterns (MS).[7] This dual detection confirms both identity and purity simultaneously.

-

Column Selection: A low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is robust and provides excellent separation for a wide range of semi-volatile aromatic compounds.[7]

-

Ionization Method: Electron Ionization (EI) is a standard, high-energy technique that creates reproducible and complex fragmentation patterns, which act as a "fingerprint" for the molecule and can be compared against spectral libraries (like NIST) for confident identification.[7]

Step-by-Step GC-MS Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

-

Instrumentation & Conditions:

-

Column: SH-Rxi-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 20:1 ratio).

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Settings:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the compound peak in the Total Ion Chromatogram (TIC).

-

Analyze the mass spectrum of the peak, confirming the molecular ion ([M]⁺˙ at m/z 168 and the isotopic pattern for one chlorine atom, [M+2]⁺˙ at m/z 170).

-

Compare the fragmentation pattern to a reference spectrum or library for definitive identification.

-

Caption: Workflow for identity and purity confirmation by GC-MS.

Definitive Structural Elucidation: Spectroscopic Methods

A combination of spectroscopic techniques is required for the unambiguous structural confirmation of 6-Chloro-3-Benzofuranone, especially for newly synthesized batches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, allow for the complete assignment of the structure.

-

Infrared (IR) Spectroscopy: FTIR is used to identify key functional groups. For 6-Chloro-3-Benzofuranone, the most prominent peak would be a strong absorption band around 1700-1720 cm⁻¹, characteristic of a conjugated ketone (C=O) carbonyl stretch. Other peaks in the aromatic region (1400-1600 cm⁻¹) and C-O stretching region would also be present.

-

Mass Spectrometry (MS): As discussed in the GC-MS section, high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Caption: Integrated spectroscopic approach for structural confirmation.

Applications in Drug Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[8] 6-Chloro-3-Benzofuranone leverages this advantage, with the chloro-substituent often enhancing biological activity or modifying metabolic properties.[9]

-

Anti-Cancer Agents: Benzofuran derivatives have shown significant potential as anticancer agents by targeting various pathways involved in cancer progression.[2] 6-Chloro-3-Benzofuranone serves as a starting point for creating hybrid molecules that can act as potent cytotoxic agents.[2]

-

Anti-Inflammatory Drugs: The compound is a precursor for synthesizing molecules designed to inhibit inflammatory pathways, making it relevant for conditions like arthritis and other inflammatory disorders.[1]

-

Agrochemicals: The reactivity of the benzofuranone ring and the presence of the chlorine atom make it a useful intermediate for developing new pesticides and herbicides.[1]

Safety and Handling

As with any laboratory chemical, 6-Chloro-3-Benzofuranone should be handled with appropriate care.

-

General Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Stability: The compound is stable under recommended storage conditions but may be sensitive to moisture.[10]

-

Storage: Keep containers tightly closed and store in a dry, cool place as recommended by the supplier (e.g., 0-8 °C or room temperature under an inert atmosphere).[1][3][5]

Conclusion

6-Chloro-3-Benzofuranone is more than just a chemical intermediate; it is a versatile and powerful tool for chemists in both academic and industrial settings. Its well-defined physicochemical properties, combined with robust and reliable methods for its characterization, provide a solid foundation for its use in synthesis. Its demonstrated value as a scaffold in the development of pharmaceuticals, particularly in oncology and inflammatory diseases, ensures that it will remain a compound of high interest for the foreseeable future. The analytical workflows detailed in this guide provide the necessary framework for ensuring the quality and integrity of this important building block in any research and development program.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-CHLORO-BENZOFURAN-3-ONE | 3260-78-4 [chemicalbook.com]

- 4. en.huatengsci.com [en.huatengsci.com]

- 5. 6-CHLORO-BENZOFURAN-3-ONE CAS#: 3260-78-4 [chemicalbook.com]

- 6. Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. sciresjournals.com [sciresjournals.com]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. capotchem.com [capotchem.com]

Unveiling the Therapeutic Potential of Novel 6-Chloro-3-Benzofuranone Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Benzofuranone Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuranone core is a prominent heterocyclic scaffold found in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1][2] This privileged structure has garnered significant attention in medicinal chemistry, with derivatives demonstrating potential as anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antioxidant agents. The introduction of a chlorine atom at the 6-position of the benzofuranone ring system creates a unique chemical entity, 6-chloro-3-benzofuranone, which serves as a versatile intermediate for the synthesis of novel derivatives with potentially enhanced or novel biological activities.[3] The electron-withdrawing nature of the chlorine atom can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the potential biological activities of novel 6-chloro-3-benzofuranone derivatives, complete with detailed experimental protocols and insights into their plausible mechanisms of action.

Part 1: Promising Therapeutic Applications of 6-Chloro-3-Benzofuranone Derivatives

The strategic placement of a chlorine atom on the benzofuranone scaffold opens avenues for developing potent therapeutic agents. Below, we delve into the most promising areas of investigation for novel 6-chloro-3-benzofuranone derivatives.

Anticancer Activity: A New Frontier in Oncological Research

Benzofuran and benzofuranone derivatives have shown significant promise as anticancer agents, with halogenated derivatives often exhibiting enhanced cytotoxicity.[4][5] The 6-chloro-3-benzofuranone scaffold is a valuable starting point for the design of novel cytotoxic agents.[3]

One of the key mechanisms by which benzofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be initiated through various signaling pathways, often involving the activation of caspases, a family of cysteine proteases that play a crucial role in the execution of apoptosis.[4] Furthermore, these compounds may induce cell cycle arrest at different phases, preventing the proliferation of cancer cells.

Caption: Plausible anticancer mechanism of 6-chloro-3-benzofuranone derivatives.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., A-549 for lung carcinoma, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the 6-chloro-3-benzofuranone derivative in dimethyl sulfoxide (DMSO). Serially dilute the stock solution to obtain a range of final concentrations. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

| Derivative | Substitution | Cell Line | IC50 (µM) |

| AN-O-04 | (Z)-2-(2-(2-(bis(2-chloroethyl)amino)ethoxy)benzylidene)-5-chloro-6-methylbenzofuran-3(2H)-one | A-549 | 119.32 ± 8.98 |

| AN-O-04 | (Z)-2-(2-(2-(bis(2-chloroethyl)amino)ethoxy)benzylidene)-5-chloro-6-methylbenzofuran-3(2H)-one | MCF-7 | 82.18 ± 6.23 |

Table adapted from data on a similar chloro-substituted benzofuranone derivative.[6]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Benzofuranone derivatives have demonstrated potent anti-inflammatory effects.[7][8] 6-Chloro-3-benzofuranone derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents.[3]

The anti-inflammatory activity of these compounds may be attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the modulation of key signaling pathways like NF-κB and MAPK.[9]

Caption: Potential anti-inflammatory mechanism via NF-κB and MAPK pathways.

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.[7]

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 × 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 6-chloro-3-benzofuranone derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only control.

| Derivative | Concentration (µM) | NO Inhibition (%) |

| Compound 1 | 17.3 (IC50) | 50 |

| Compound 4 | 16.5 (IC50) | 50 |

Table adapted from data on similar benzofuran derivatives.[7]

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic-resistant strains necessitates the discovery of new antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a range of bacteria and fungi.[10][11] The inclusion of a chlorine atom in the 6-position can enhance the antimicrobial properties of the benzofuranone scaffold.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][8]

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Serially dilute the 6-chloro-3-benzofuranone derivative in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

| Derivative | Microorganism | MIC (µg/mL) |

| Compound 1 | Salmonella typhimurium | 12.5 |

| Compound 1 | Staphylococcus aureus | 12.5 |

| Compound 6 | Penicillium italicum | 12.5 |

Table adapted from data on similar benzofuran derivatives.[7]

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Neurodegenerative diseases are characterized by progressive loss of neuronal structure and function. Benzofuranone derivatives have shown promise as neuroprotective agents by mitigating excitotoxicity and oxidative stress.[12]

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leads to an influx of calcium ions and subsequent neuronal damage. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, also contributes significantly to neuronal cell death. 6-Chloro-3-benzofuranone derivatives may exert their neuroprotective effects by antagonizing NMDA receptors and scavenging free radicals.[13]

Caption: Neuroprotective mechanism against excitotoxicity and oxidative stress.

This assay evaluates the ability of a compound to protect primary neuronal cells from damage induced by NMDA.[13]

Step-by-Step Methodology:

-

Primary Cortical Neuron Culture: Isolate and culture primary cortical neurons from embryonic rat brains.

-

Compound Treatment: Treat the cultured neurons with various concentrations of the 6-chloro-3-benzofuranone derivative for a specified period.

-

NMDA-Induced Excitotoxicity: Expose the neurons to a toxic concentration of NMDA (e.g., 100 µM) for a short duration (e.g., 10 minutes).

-

Cell Viability Assessment: After a recovery period (e.g., 24 hours), assess cell viability using a suitable method, such as the MTT assay or lactate dehydrogenase (LDH) release assay.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the NMDA-treated control.

| Derivative | Concentration (µM) | Protection against NMDA-induced excitotoxicity |

| Compound 1f | 30 | Comparable to memantine |

| Compound 1j | 100-300 | Marked anti-excitotoxic effects |

Table adapted from data on similar benzofuran derivatives.[13]

Conclusion and Future Directions

Novel 6-chloro-3-benzofuranone derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their potential applications span across oncology, inflammation, infectious diseases, and neurodegeneration. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on synthesizing a diverse library of 6-chloro-3-benzofuranone derivatives and conducting comprehensive structure-activity relationship (SAR) studies to identify lead compounds with optimal potency and selectivity. In vivo studies will be crucial to validate the therapeutic efficacy and safety of these promising molecules. The continued exploration of this chemical space holds significant potential for addressing unmet medical needs.

References

- Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. (2015). [Source URL not available in search results]

- Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. (2015). [Source URL not available in search results]

-

Novel 2,6-disubstituted benzofuran-3-one analogues improve cerebral ischemia/reperfusion injury via neuroprotective and antioxidative effects. (2024). ResearchGate. [Link]

-

Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2018). Frontiers in Chemistry. [Link]

-

Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2024). ACS Chemical Neuroscience. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). MDPI. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). Molecules. [Link]

-

Synthesis and anti-cancer activity evaluation of new aurone derivatives. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry. [Link]

-

Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole. (2011). Oriental Journal of Chemistry. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2021). Molecules. [Link]

-

Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2023). Journal of Pharmaceutical Research. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2014). Der Pharma Chemica. [Link]

-

Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2023). Journal of Pharmaceutical Research. [Link]

-

Synthesis and Biological Evaluations of Some Benzofuran Derivatives. (2012). ResearchGate. [Link]

-

SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. [Link]

-

Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (2023). Journal of Pharmaceutical Negative Results. [Link]

-

Synthesis and antimicrobial activity of some benzofuran derivatives. (1985). Arzneimittelforschung. [Link]

Sources

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. mdpi.com [mdpi.com]

- 8. jopcr.com [jopcr.com]

- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Comprehensive Technical Review of 6-Chloro-3-Benzofuranone and Its Analogs in Modern Drug Discovery

Abstract

The benzofuranone core is a privileged heterocyclic scaffold, consistently demonstrating a remarkable breadth of biological activities. Within this esteemed class of compounds, 6-Chloro-3-Benzofuranone has emerged as a particularly versatile and valuable starting material for the synthesis of novel therapeutic agents. Its unique electronic and structural features, conferred by the chloro-substitution and the reactive carbonyl group, provide a rich platform for chemical modification and the exploration of diverse pharmacological targets. This in-depth technical guide provides a comprehensive literature review of 6-Chloro-3-Benzofuranone, encompassing its synthesis, chemical reactivity, and the development of its analogs as potent anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

Introduction: The Benzofuranone Core in Medicinal Chemistry

Benzofuran and its derivatives are ubiquitous in nature and have long captured the attention of medicinal chemists.[1][2] The fusion of a benzene ring with a furan ring creates a unique bicyclic system with a rich electronic landscape, making it an ideal foundation for the development of bioactive molecules.[3] The introduction of a carbonyl group at the 3-position to form a benzofuran-3(2H)-one, or aurone, further enhances the chemical and biological diversity of this scaffold. These compounds are known to interact with a wide array of biological targets, exhibiting activities that span from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition.[4][5][6]

The strategic placement of a chlorine atom at the 6-position of the benzofuranone core, yielding 6-Chloro-3-Benzofuranone, significantly influences the molecule's reactivity and pharmacological profile. The electron-withdrawing nature of the chlorine atom can modulate the reactivity of the aromatic ring and the enone system, providing a handle for further functionalization and influencing the binding affinity of its derivatives to target proteins. This guide will delve into the specifics of this important molecule, providing a detailed exploration of its synthesis, reactivity, and the therapeutic potential of its analogs.

I. Synthesis of the 6-Chloro-3-Benzofuranone Scaffold

The efficient and scalable synthesis of the 6-Chloro-3-Benzofuranone core is a critical first step in the development of its analogs. While several general methods for benzofuranone synthesis exist, a particularly effective route for this specific molecule involves the intramolecular cyclization of a substituted phenoxyacetic acid derivative.[4][7][8]

Synthetic Pathway: Intramolecular Cyclization

A reliable method for the preparation of 6-Chloro-3-Benzofuranone proceeds via the intramolecular cyclization of 2-(carboxymethoxy)-4-chlorobenzoic acid.[9] This approach offers a clear and efficient pathway to the desired benzofuranone core.

Figure 1: Synthetic pathway for 6-Chloro-3-Benzofuranone.

Experimental Protocol: Synthesis of 6-Chloro-3-Benzofuranone

Materials:

-

2-(carboxymethoxy)-4-chlorobenzoic acid

-

Acetic anhydride

-

Anhydrous sodium acetate

-

1N Hydrochloric acid

-

Ice-cold water

Procedure:

-

Dissolve 2-(carboxymethoxy)-4-chlorobenzoic acid (1 equivalent) in acetic anhydride.

-

Add anhydrous sodium acetate (excess) to the solution.

-

Heat the reaction mixture to 150°C and maintain for 4 hours. The color of the mixture will change to a deep red.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by adding ice-cold water. A red solid will precipitate.

-

Collect the red solid by filtration and wash thoroughly with water.

-

Suspend the washed solid in 1N HCl and reflux for 2 hours.

-

The desired product, 6-chlorobenzofuran-3(2H)-one, will precipitate as a deep red solid.

-

Isolate the product by filtration, wash well with water, and dry at 40°C.[9]

II. Chemical Reactivity of the 6-Chloro-3-Benzofuranone Core

The reactivity of 6-Chloro-3-Benzofuranone is primarily dictated by three key features: the active methylene group at the C2 position, the electrophilic carbonyl group at C3, and the chlorinated benzene ring. These sites provide a multitude of opportunities for chemical modification.

Reactions at the C2-Methylene Position

The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be readily removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of condensation reactions.

The Knoevenagel condensation is a powerful tool for forming new carbon-carbon double bonds.[10][11] 6-Chloro-3-Benzofuranone can react with aldehydes and ketones in the presence of a weak base to yield 2-substituted-benzylidene-6-chloro-3-benzofuranones.[3][12][13] These "aurone" derivatives are of significant interest due to their diverse biological activities.

Figure 2: General workflow for Knoevenagel condensation.

Similar to the Knoevenagel condensation, the Aldol condensation can also be employed to functionalize the C2 position.[6] This reaction typically involves the formation of a β-hydroxy carbonyl intermediate, which may or may not undergo subsequent dehydration.

Reactions at the C3-Carbonyl Group

The carbonyl group at the C3 position is electrophilic and susceptible to attack by nucleophiles.

The carbonyl group can be reduced to a hydroxyl group using various reducing agents, such as sodium borohydride or lithium aluminum hydride. This transformation opens up another avenue for creating a diverse range of analogs with different physicochemical properties.

Grignard reagents are potent nucleophiles that can add to the carbonyl group of 6-Chloro-3-Benzofuranone to form tertiary alcohols after an acidic workup.[14][15] This reaction is a powerful method for introducing a wide variety of alkyl and aryl substituents at the C3 position.

Reactions on the Benzene Ring

The benzene ring of 6-Chloro-3-Benzofuranone can undergo electrophilic aromatic substitution reactions.[7][13][15][16][17] The directing effects of the chloro and the ether-like oxygen substituents will influence the position of the incoming electrophile. The chloro group is an ortho-, para-director, while the oxygen atom is also an ortho-, para-director. The interplay of these directing effects, along with steric considerations, will determine the regioselectivity of the substitution.

III. Analogs of 6-Chloro-3-Benzofuranone and Their Biological Activities

The true value of 6-Chloro-3-Benzofuranone as a scaffold lies in the diverse and potent biological activities exhibited by its derivatives. A vast body of research has demonstrated the potential of these analogs in various therapeutic areas.[1][6]

Anticancer Activity

Derivatives of 6-Chloro-3-Benzofuranone have shown significant promise as anticancer agents.[4][5][18] The introduction of various substituents at the C2 position through Knoevenagel condensation has yielded compounds with potent cytotoxic activity against a range of cancer cell lines.

| Compound ID | R Group (at C2) | Cancer Cell Line | Activity (IC50/CTC50) | Reference |

| 5h | (1-methyl-5-nitroimidazol-2-yl)methylene | K1 (multidrug-resistant P. falciparum) | 0.654 nM (IC50) | [19] |

| AN-O-04 | 2-(2-(bis(2-chloroethyl)amino)ethoxy)benzylidene | A-549 (Lung Carcinoma) | 119.32 ± 8.98 µM (CTC50) | [18] |

| AN-O-04 | 2-(2-(bis(2-chloroethyl)amino)ethoxy)benzylidene | MCF-7 (Breast Cancer) | 82.18 ± 6.23 µM (CTC50) | [18] |

Antimicrobial Activity

The 6-Chloro-3-Benzofuranone scaffold has also been a fruitful starting point for the development of novel antimicrobial agents.[8][10][11][20][21][22][23][24][25][26] Its derivatives have demonstrated activity against a spectrum of bacteria and fungi, including drug-resistant strains.

| Compound ID | R Group | Target Organism | Activity (MIC/MIC80) | Reference |

| 10d | (5-nitrothiophen-2-yl)methylene | P. falciparum (3D7 strain) | 1.15 µM (IC50) | [19] |

| Benzofuran analog | 3-methanone with hydroxyl at C6 | S. aureus | 0.78-12.5 µg/mL (MIC80) | [25] |

| Benzofuran analog | 3-methanone with hydroxyl at C6 | E. coli | 0.78-12.5 µg/mL (MIC80) | [25] |

Enzyme Inhibitory Activity

Beyond cytotoxicity, analogs of 6-Chloro-3-Benzofuranone have been shown to be potent inhibitors of various enzymes, highlighting their potential for targeted therapies.[1][2][5][9][27][28][29][30][31][32][33]

| Enzyme Target | Compound Class | Key Structural Features | Activity (IC50/Ki) | Reference |

| Tyrosinase | Aurones | Hydroxylation at C4, C6, and C4' | Potent inhibition | [1] |

| Kinases (Pim-1, CLK1) | Dibenzofuran derivatives | 1,3-dihydroxy groups | Submicromolar inhibition | [31] |

| Carbonic Anhydrase IX | Benzofuran-based SLC-0111 analogs | Elongated urea spacer | 1.8-8.4 nM (Ki) | [33] |

IV. Future Perspectives and Conclusion

6-Chloro-3-Benzofuranone has firmly established itself as a cornerstone scaffold in medicinal chemistry. Its straightforward synthesis and versatile reactivity provide an accessible and adaptable platform for the generation of diverse chemical libraries. The impressive range of biological activities demonstrated by its analogs, from potent anticancer and antimicrobial effects to specific enzyme inhibition, underscores the immense therapeutic potential held within this chemical space.

Future research in this area will likely focus on several key aspects:

-

Exploration of Novel Analogs: The continued synthesis and evaluation of new derivatives with diverse substitutions at the C2, C3, and aromatic ring positions will undoubtedly uncover novel biological activities.

-

Mechanism of Action Studies: A deeper understanding of how these compounds exert their biological effects at the molecular level will be crucial for their rational design and optimization.

-

Structure-Activity Relationship (SAR) Refinement: The growing body of data on the bioactivity of these analogs will enable the development of more sophisticated SAR models to guide the design of next-generation compounds with improved potency and selectivity.

-

Preclinical and Clinical Development: The most promising candidates will need to be advanced through preclinical and, ultimately, clinical studies to translate their in vitro potential into tangible therapeutic benefits for patients.

V. References

-

Discovery of Benzylidenebenzofuran-3(2 H )-one (Aurones) as Inhibitors of Tyrosinase Derived from Human Melanocytes. Available at: [Link]

-

Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. Available at: [Link]

-

2-Arylbenzofuran and tyrosinase inhibitory constituents of Morus notabilis. Available at: [Link]

-

(PDF) Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. Available at: [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Available at: [Link]

-

Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Available at: [Link]

-

SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. Available at: [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans. Available at: [Link]

-

Novel Benzofuran Inhibitors of Human Mitogen-Activated Protein Kinase phosphatase-1. Available at: [Link]

-

Design, Synthesis and Antifungal Activity of Benzofuran and Its Analogues. Available at: [Link]

-

Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Available at: [Link]

-

Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Available at: [Link]

-

New Auranofin Analogs with Antibacterial Properties against Burkholderia Clinical Isolates. Available at: [Link]

-

Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Available at: [Link]

-

Electrophilic aromatic substitution. Available at: [Link]

-

Benzofuran derivatives with antifungal activity. Available at: [Link]

-

6-Chloro-Benzofuran-3-one. Available at: [Link]

-

Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

-

Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives. Available at: [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Available at: [Link]

-

(2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Available at: [Link]

-

Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. Available at: [Link]

-

Electrophilic Aromatic Substitutions You Need To Know! Available at: [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]

-

Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Available at: [Link]

-

A Facile Synthesis of 2-(Benzofuran-2-yI)-6-chloroquinoline3-carboxylic Acid Derivatives. Available at: [Link]

-

Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives. Available at:

-

Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Available at: [Link]

-

Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. Available at: [Link]

-

Intramolecular cyclization of alkoxyaminosugars: access to novel glycosidase inhibitor families. Available at: [Link]

-

Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available at: [Link]

-

Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors. Available at: [Link]

-

Synthetic methods of benzofuran‐3(2H)‐ones. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Auranofin Analogs with Antibacterial Properties against Burkholderia Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs [frontiersin.org]

- 12. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione [mdpi.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. ijpsr.com [ijpsr.com]

- 19. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and antimicrobial evaluation of new benzofuran derivatives. | Sigma-Aldrich [merckmillipore.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-3-Benzofuranone: Synthesis, Properties, and Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Heterocyclic Ketone

6-Chloro-3-Benzofuranone, a halogenated derivative of the benzofuranone core, has emerged as a molecule of significant interest in the realms of synthetic organic chemistry and medicinal chemistry. Its unique structural features and inherent reactivity make it a valuable building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of 6-Chloro-3-Benzofuranone, detailing its chemical identity, synthesis, spectroscopic profile, reactivity, and its burgeoning role as a key intermediate in the development of novel therapeutic agents and advanced materials.

Core Identification and Physicochemical Properties

Chemical Identity

-

IUPAC Name: 6-chloro-1-benzofuran-3-one

-

CAS Number: 3260-78-4

-

Synonyms: 6-Chloro-3(2H)-benzofuranone, 6-chlorobenzofuran-3(2H)-one

-

Molecular Formula: C₈H₅ClO₂

-

Molecular Weight: 168.58 g/mol

Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | Light yellow to orange or brown solid | [1][2] |

| Melting Point | 116-125 °C | [2] |

| Boiling Point | 304.3±42.0 °C (Predicted) | |

| Density | 1.428±0.06 g/cm³ (Predicted) | |

| Storage Conditions | Store at 0-8 °C in an inert atmosphere | [2] |

Synthesis of 6-Chloro-3-Benzofuranone: A Step-by-Step Protocol

The synthesis of 6-Chloro-3-Benzofuranone is most commonly achieved through the cyclization of 2-(carboxymethoxy)-4-chlorobenzoic acid. This method provides a reliable route to the target molecule in good yield.

Reaction Scheme

A schematic overview of the synthesis of 6-Chloro-3-Benzofuranone.

Experimental Protocol

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-(carboxymethoxy)-4-chlorobenzoic acid (11.5 g, 50 mmol) in acetic anhydride (100 ml).

-

Addition of Reagents: To the solution, add anhydrous sodium acetate (10.0 g, excess).

-

Heating: Heat the reaction mixture to 150 °C and maintain this temperature for 4 hours. The color of the mixture will typically change to a deep red.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench it with ice-cold water. A red solid should precipitate.

-

Initial Isolation: Collect the red solid by filtration and wash it thoroughly with water.

-

Hydrolysis and Final Product Formation: Suspend the washed solid in 1N HCl and reflux the mixture for 2 hours. During this step, 6-chlorobenzofuran-3(2H)-one will precipitate as a deep red solid.

-

Final Isolation and Drying: Isolate the final product by filtration, wash it well with water, and dry it at 40 °C. The product can often be used in subsequent steps without further purification.

This protocol has been adapted from established synthetic methods.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the furanone ring. The aromatic protons will likely appear as a set of multiplets in the range of δ 7.0-8.0 ppm, with coupling patterns dictated by the substitution on the benzene ring. The methylene protons at the C2 position would appear as a singlet at approximately δ 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon (C3) in the range of δ 190-200 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm, and the methylene carbon (C2) will appear around δ 70-80 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretch, typically around 1700-1720 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 168, with a characteristic isotopic pattern (M+2) at m/z 170 due to the presence of the chlorine atom.

Reactivity and Synthetic Applications

6-Chloro-3-Benzofuranone is a versatile intermediate due to the presence of several reactive sites. The carbonyl group, the active methylene group, and the aromatic ring are all amenable to a variety of chemical transformations.

Reactions at the Carbonyl Group: The carbonyl group can undergo typical reactions such as reduction to the corresponding alcohol or conversion to an oxime. It can also serve as an electrophilic site for the addition of organometallic reagents.

Reactions at the Active Methylene Group (C2): The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the C2 position. This reactivity is fundamental to the construction of more complex molecular architectures.

Electrophilic Aromatic Substitution: The benzene ring of 6-Chloro-3-Benzofuranone can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the chloro and the ether functionalities will influence the position of substitution.

A Gateway to Bioactive Molecules

The true value of 6-Chloro-3-Benzofuranone lies in its role as a precursor to a multitude of biologically active compounds. Research has demonstrated that derivatives of this scaffold exhibit promising pharmacological properties.

-

Anticancer Activity: Numerous studies have focused on the synthesis of novel benzofuran derivatives with potent anticancer activities. These compounds often target specific pathways involved in cancer cell proliferation and survival. The benzofuranone core provides a rigid framework for the strategic placement of various functional groups to optimize interactions with biological targets.

-

Anti-inflammatory Activity: The benzofuran scaffold is also a common feature in molecules designed as anti-inflammatory agents. Derivatives of 6-Chloro-3-Benzofuranone have been explored for their ability to modulate inflammatory pathways, offering potential therapeutic avenues for a range of inflammatory disorders.

Safety and Handling